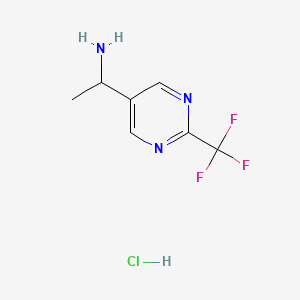

1-(2-(Trifluoromethyl)pyrimidin-5-YL)ethan-1-amine hcl

Description

1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine HCl is a small-molecule compound featuring a pyrimidine core substituted with a trifluoromethyl group at the 2-position and an ethylamine moiety at the 5-position, stabilized as a hydrochloride salt. Its molecular formula is C7H9ClF3N3 (molecular weight: 227.62 g/mol) . The compound is identified by multiple CAS numbers across sources, including 1538757-63-9 (free base) and 1948237-01-1 (hydrochloride salt) . Predicted physicochemical properties include a density of 1.303 g/cm³, boiling point of 171.4°C, and pKa of 7.86 .

The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a common feature in kinase inhibitors and receptor-targeted therapies .

Properties

Molecular Formula |

C7H9ClF3N3 |

|---|---|

Molecular Weight |

227.61 g/mol |

IUPAC Name |

1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine;hydrochloride |

InChI |

InChI=1S/C7H8F3N3.ClH/c1-4(11)5-2-12-6(13-3-5)7(8,9)10;/h2-4H,11H2,1H3;1H |

InChI Key |

UMNMHVJWNPIIAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(N=C1)C(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride typically involves:

- Construction of the pyrimidine ring bearing the trifluoromethyl group,

- Introduction of the ethan-1-amine side chain at the 5-position of the pyrimidine,

- Conversion to the hydrochloride salt for improved stability and handling.

The key synthetic steps are summarized below based on literature data.

Synthesis of the Pyrimidinyl Ethanamine Core

One reported approach involves starting from 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone as an intermediate, which is then converted to the ethan-1-amine derivative by reductive amination or amine substitution reactions.

According to GlpBio product information, the intermediate 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone (CAS No. 1367970-52-2) is commercially available and can be used as a precursor for further amination steps.

The preparation of stock solutions and handling details for this intermediate are well-documented, indicating its stability and solubility profiles that support its use in synthesis.

Amination Reaction

The conversion of the ethanone intermediate to the ethan-1-amine typically involves reaction with ammonia or amine sources under reductive conditions or nucleophilic substitution.

Literature on related compounds (e.g., 1-(8-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine) shows that amination can be performed by reacting chloro-substituted heterocycles with amines in the presence of bases such as potassium carbonate in solvents like dimethylformamide at elevated temperatures (around 80°C) for several hours. This method could be adapted for the pyrimidinyl analog.

Formation of Hydrochloride Salt

The hydrochloride salt is typically prepared by treating the free amine with hydrochloric acid in an appropriate solvent system, often followed by recrystallization to achieve high purity.

For example, in the synthesis of related ethylamine hydrochlorides, the crude amine is dissolved in methanol and treated with hydrochloric acid under reflux conditions (40–100°C) for 10–20 hours, then cooled to precipitate the hydrochloride salt with purity >99%.

Detailed Synthetic Procedure Example

Based on the integration of available data and analogous compound syntheses, the following procedure is a representative example for preparing 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride:

Comparative Data Table of Key Intermediates and Final Product

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Reaction Step | Solubility | Storage Conditions |

|---|---|---|---|---|---|

| 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethanone | C7H5F3N2O | 190.12 | Starting intermediate | Soluble in DMSO, methanol | Store sealed at -80°C (6 months) or -20°C (1 month) |

| 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine (free base) | C7H7F3N3 | ~189 (approx.) | Reductive amination product | Soluble in methanol, ethanol | Store under inert atmosphere, cool conditions |

| 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride | C7H8F3N3·HCl | ~225 (approx.) | Salt formation by HCl treatment | Soluble in water, methanol | Stable solid, store dry |

Research Results and Yields

While direct yields for the exact compound are limited in open literature, analogous compounds synthesized via similar routes report yields ranging from 60% to 90% for amination steps and 80% or higher for hydrochloride salt formation.

Purity levels after recrystallization typically exceed 99%, suitable for pharmaceutical research applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amine group or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The amine group can form hydrogen bonds with target molecules, further influencing the compound’s activity.

Comparison with Similar Compounds

Key Observations:

Avapritinib vs. 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine HCl :

- Avapritinib incorporates a bulkier pyrrolo-triazine scaffold, enabling higher selectivity for KIT and PDGFRα kinases .

- The trifluoromethyl group in both compounds enhances binding to hydrophobic kinase pockets, but avapritinib’s extended structure improves target affinity .

Selumetinib Sulfate :

- Unlike the pyrimidine-based compound, selumetinib is a benzimidazole derivative optimized for MEK inhibition. Its sulfate salt enhances bioavailability (patented in US9156795B2) .

Difluoromethyl Analog: Replacing trifluoromethyl with difluoromethyl reduces molecular weight (209.62 vs.

GSK2606414 :

- This compound targets PERK kinase via a pyrrolo-pyrimidine core, demonstrating the versatility of trifluoromethyl-pyrimidine derivatives in modulating diverse biological pathways .

Challenges and Limitations

- CAS Number Discrepancies : Conflicting CAS numbers (e.g., 1225462-40-7 vs. 1948237-01-1) for the hydrochloride salt suggest variability in synthesis or sourcing .

- Bioavailability Data: Limited solubility or pharmacokinetic data for 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine HCl compared to avapritinib or selumetinib sulfate .

Q & A

Basic: How can researchers optimize the synthesis of 1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine HCl to improve yield and purity?

Methodological Answer:

- Reaction Parameter Adjustment: Systematically vary stoichiometry, temperature, and catalysts (e.g., palladium-based catalysts for cross-coupling reactions).

- Computational-Guided Design: Use quantum chemical calculations to predict reaction pathways and transition states, reducing trial-and-error experimentation (e.g., ICReDD’s approach combining computational and experimental workflows) .

- Purification Techniques: Employ column chromatography with optimized solvent systems or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to isolate high-purity product.

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use -, -, and -NMR to confirm the trifluoromethyl group’s presence and amine proton environment.

- X-ray Crystallography: Resolve crystal structure to validate stereochemistry and hydrogen bonding patterns (as demonstrated for CNBF-derivatized amines) .

- High-Performance Liquid Chromatography (HPLC): Pair with UV detection (λ = 254 nm) to assess purity and stability under varying pH/temperature conditions.

Basic: How can researchers assess the compound’s stability under different experimental conditions?

Methodological Answer:

- Stress Testing: Expose the compound to elevated temperatures (40–80°C), UV light, and acidic/basic buffers (pH 1–13) for 24–72 hours. Monitor degradation via HPLC or LC-MS.

- Kinetic Analysis: Calculate degradation rate constants () using first-order kinetics to predict shelf-life under storage conditions.

Advanced: How can computational methods predict the reactivity of the trifluoromethylpyrimidine moiety in catalytic reactions?

Methodological Answer:

- Quantum Mechanical Calculations: Use density functional theory (DFT) to model electron-withdrawing effects of the trifluoromethyl group on pyrimidine’s aromatic ring, influencing nucleophilic substitution or cross-coupling reactivity .

- Transition State Analysis: Identify energy barriers for key steps (e.g., amine protonation or HCl salt formation) using software like Gaussian or ORCA.

- Machine Learning Integration: Train models on existing reaction datasets to predict optimal solvents or catalysts (e.g., ICReDD’s feedback loop between computation and experiment) .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Validation: Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental artifacts.

- Impurity Profiling: Use LC-MS to identify trace byproducts (e.g., deaminated derivatives) that may interfere with activity .

- Comparative Studies: Synthesize structural analogs (e.g., replacing trifluoromethyl with methyl or chlorine) to isolate electronic vs. steric effects .

Advanced: How to design experiments to study the electronic effects of the trifluoromethyl group on reaction mechanisms?

Methodological Answer:

- Isosteric Replacement: Synthesize analogs with CF, CH, or NO groups and compare reaction rates/selectivity in nucleophilic aromatic substitution.

- Spectroscopic Probes: Use -NMR to track fluorine shielding changes during reactions, indicating electronic perturbations .

- Kinetic Isotope Effects (KIEs): Measure ratios to determine if CF influences rate-limiting steps (e.g., proton transfer vs. bond cleavage).

Advanced: What reactor design considerations are critical for scaling up synthesis while maintaining safety?

Methodological Answer:

- Continuous Flow Systems: Implement microreactors to control exothermic reactions (e.g., HCl salt formation) and improve heat dissipation.

- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Hazard Analysis: Conduct differential scanning calorimetry (DSC) to identify thermal decomposition risks during scale-up.

Advanced: How can AI-driven tools enhance experimental design for novel derivatives of this compound?

Methodological Answer:

- Generative Models: Use platforms like ChemBERTa to propose derivatives with optimized solubility or binding affinity.

- Reinforcement Learning: Train algorithms to iteratively refine reaction conditions (e.g., solvent selection) based on historical yield data .

- Multi-Objective Optimization: Balance competing factors (e.g., cost, yield, safety) using Pareto front analysis in software like COMSOL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.